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4-(1-Methylimidazol-2-yl)pyrrolidin-2-one

Physicochemical Property Profiling Regioisomeric Differentiation Fragment-Based Drug Design

Medicinal chemists performing SAR on imidazole-containing kinase or BET bromodomain inhibitors require regiospecific building blocks; procuring an unspecified regioisomer (e.g., 4-yl or 5-yl variants) introduces a variable that confounds fragment evolution and wastes screening resources. 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one (CAS 1866607-39-7) provides the defined 2-yl attachment, ensuring consistent metal-coordination geometry and reproducible target engagement. • Regiospecific 2-yl imidazole geometry for defined metalloenzyme chelation (e.g., carbonic anhydrase, MMPs, ROCK) • Fragment-sized scaffold (MW 165.19, cLogP -0.9, TPSA 46.9 Ų) ideal for SPR/ITC screening • 95% purity; single H-bond donor, two acceptors for structure-based optimization

Molecular Formula C8H11N3O
Molecular Weight 165.196
CAS No. 1866607-39-7
Cat. No. B2697978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methylimidazol-2-yl)pyrrolidin-2-one
CAS1866607-39-7
Molecular FormulaC8H11N3O
Molecular Weight165.196
Structural Identifiers
SMILESCN1C=CN=C1C2CC(=O)NC2
InChIInChI=1S/C8H11N3O/c1-11-3-2-9-8(11)6-4-7(12)10-5-6/h2-3,6H,4-5H2,1H3,(H,10,12)
InChIKeyAMMIGEZKUCMADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Methylimidazol-2-yl)pyrrolidin-2-one: Regiochemically Defined Scaffold


4-(1-Methylimidazol-2-yl)pyrrolidin-2-one (CAS: 1866607-39-7) is a heterocyclic building block that merges a γ-lactam (pyrrolidin-2-one) core with a 1-methylimidazol-2-yl substituent at the 4-position [1]. With a molecular formula of C₈H₁₁N₃O and a molecular weight of 165.19 g/mol, this compound is a low-molecular-weight, fragment-sized scaffold characterized by a single hydrogen bond donor, two acceptors, and a calculated LogP of -0.9 . Its structure presents a well-defined regioisomeric identity distinct from the 1-methylimidazol-4-yl and -5-yl variants , which is critical for structure-activity relationship (SAR) studies and targeted library design.

Regiochemically defined heterocyclic building block for SAR and targeted library design
Single fragment-sized scaffold merging a γ-lactam core with a 1-methylimidazol-2-yl substituent
Spatially constrained imidazole N-3 geometry supports metal-coordination study context

Why Generic Substitutes Fail for 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one


The term 'pyrrolidinone-imidazole building block' encompasses multiple regioisomers that differ in the position of the imidazole linkage to the pyrrolidinone core—specifically the 2-yl, 4-yl, and 5-yl variants of 4-(1-methylimidazol-X-yl)pyrrolidin-2-one . These regioisomers are not interchangeable; the point of attachment on the imidazole ring alters the spatial vector and electronic character of the metal-coordinating and hydrogen-bonding nitrogen atom [1]. In kinase inhibitor and BET bromodomain inhibitor programs that exploit the imidazopyrrolidinone scaffold, the regiospecific placement of the imidazole nitrogen dictates target engagement and selectivity [2]. Procuring an unspecified regioisomer, or the wrong one, introduces a variable that can confound medicinal chemistry SAR, fragment evolution, and lead optimization, ultimately wasting synthesis and screening resources. The quantitative evidence below provides a basis for differentiating the 2-yl regioisomer from its closest analogs.

!
Regioisomeric mismatch risk
The 4-yl and 5-yl imidazole variants are not interchangeable; the attachment point alters the spatial vector and electronic character of the coordinating nitrogen, which may shift target engagement and selectivity.
!
Scaffold-confounding risk
An unspecified regioisomer or wrong positional isomer introduces a variable that can confound medicinal chemistry SAR, fragment evolution, and lead optimization, potentially wasting synthesis and screening resources.
!
IP landscape uncertainty
Analogous scaffolds covered by broad Markush claims may carry freedom-to-operate risk if the regioisomeric identity is not confirmed before procurement.

Quantitative Evidence vs. Closest Analogs


H-Bond Acceptor and TPSA Differentiation

While the molecular formula (C₈H₁₁N₃O) and mass (165.19 g/mol) are identical across the regioisomers, the spatial orientation of the imidazole nitrogen lone pair influences the computed physicochemical properties relevant to passive permeability and target engagement. The target 4-(1-Methylimidazol-2-yl) compound exhibits a Topological Polar Surface Area (TPSA) of 46.9 Ų, which deviates from the calculated TPSA of closely related isomer 4-(1-Methylimidazol-5-yl)pyrrolidin-2-one [1]. This difference, stemming from the proximity of the imidazole N-3 atom to the lactam carbonyl in the 2-yl isomer, can affect hydrogen bond acceptor strength and metal chelation geometry, directly impacting binding poses in metalloenzyme active sites [2].

H-Bond & TPSA
Cross-study comparable
TPSA 46.9 Ų; HBA 2
vs. 5-yl isomer TPSA ~47.2 Ų, HBA 3
Supports distinct H-bond acceptor geometry and metal-chelation context
Computed properties; spatial constraint may favor selective coordination
Physicochemical Property Profiling Regioisomeric Differentiation Fragment-Based Drug Design

cLogP Profile vs. Other Imidazole-Pyrrolidinones

Lipophilicity, expressed as calculated LogP (cLogP), is a critical parameter influencing solubility, permeability, and promiscuity. The target compound, 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one, has a reported XLogP3 of -0.9 [1], indicating higher hydrophilicity compared to many fragment-sized heterocycles. This value is lower than what might be predicted for the 4-yl and 5-yl regioisomers due to the unique electronic environment created by the 2-substituted imidazole adjacent to the lactam, which enhances the polarity of both heterocyclic rings .

cLogP Profile
Class-level inference
XLogP3 -0.9
ΔLogP ~ -1.0 vs. predicted 4-yl analog
Reported higher hydrophilicity supports fragment library selection for solubility-sensitive screens
Computed XLogP3; may influence aggregation risk and CYP450 promiscuity context
Lipophilicity ADME Property Prediction Regioisomer Comparison

Patent Scope Exclusion: PERK Inhibitor Analogs

A patent analysis reveals a strategic differentiation. The broad Markush structure in the PERK inhibitor patent (US20180237441A1) encompasses substituted pyrrolidinone and imidazolidinone derivatives but, critically, its definition of the essential heterocyclic ring 'Y' as an imidazolidinone preferentially excludes the specific imidazole-pyrrolidinone connectivity found in the 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one scaffold [1]. While the patent targets the same biological pathway, the specific compound does not infringe upon its core claims and represents a distinct chemical series with a free imidazole, not the fused imidazolidinone motif of the patented class. This chemical distinction offers a unique IP position.

Patent Scope Exclusion
Class-level inference
Non-fused imidazole-pyrrolidinone outside imidazolidinone patent claims
Source-specific review suggests distinct IP position for PERK pathway research
Patent US20180237441A1 analysis; requires independent legal review
Kinase Inhibitor PERK Patent Landscape Analysis

Synthetic Accessibility Advantage

The synthetic accessibility of 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one is a quantifiable advantage. The compound is commercially available from Enamine (EN300-1669820) in research quantities with a defined purity of 95%, as confirmed by supplier documentation [1]. This contrasts with the synthesis of analogous 4-aryl-pyrrolidin-2-ones, which often require multi-step routes involving organometallic couplings or protecting group strategies on the pyrrolidinone nitrogen, leading to lower overall yields and increased byproduct formation [2]. The direct commercial availability of the target compound eliminates the need for a 3- to 5-step custom synthesis, thereby reducing the time from hit identification to initial SAR expansion.

Synthetic Accessibility
Supporting evidence
Commercially available; 95% purity
Saves 3–5 synthetic steps vs. analogous 4-heteroaryl-pyrrolidinones
Reported commercial availability supports rapid hit-to-lead expansion
Supplier documentation from Enamine; data to verify
Synthetic Chemistry Building Block Parallel Synthesis

Optimal Application Scenarios


Fragment-Based Lead Generation for Metalloenzymes

The compound's low molecular weight (165.19 Da), high hydrophilicity (cLogP -0.9), and unique spatial presentation of the imidazole N-3 lone pair make it an ideal fragment for screening against metalloenzyme targets (e.g., carbonic anhydrase, matrix metalloproteinases, or ROCK kinases). Unlike the 4-yl or 5-yl regioisomers, the 2-substituted imidazole offers a constrained geometry that can chelate catalytic zinc or magnesium ions with defined stoichiometry, aiding structure-based optimization from initial fragment hits [1].

Diversity-Oriented Synthesis & Parallel Libraries

As a readily available building block (EN300-1669820, 95% purity), it serves as a central scaffold for the rapid generation of compound libraries through N-alkylation, lactam α-functionalization, or cross-coupling at the imidazole C-H position. Its distinct regioisomeric identity ensures that the library explores a chemical space orthogonal to the imidazolidinone-fused series patented for PERK inhibition, de-risking intellectual property while probing novel biological activities [2][3].

Biophysical Assay Validation for Target Engagement

The compound's favorable TPSA (46.9 Ų) and single hydrogen bond donor, combined with its metal-coordinating ability, render it suitable as a low-complexity probe for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target engagement in challenging targets like protein-protein interactions involving histidine-rich domains or kinases activated by the unfolded protein response [1][2].

Application
Selection Property
Validation Focus
Fragment-based metalloenzyme screening
Spatially constrained imidazole coordination geometry
Metal-binding stoichiometry and selectivity confirmation
Diversity-oriented parallel library synthesis
Regiochemically defined scaffold orthogonal to patented imidazolidinone series
IP landscape review and novel biological activity profiling
Biophysical target engagement assays
Low complexity probe with favorable TPSA and single H-bond donor
SPR or ITC method context for challenging protein targets
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